molecular formula C18H16N2 B1232878 1H-Indole, 3,3'-ethylidenebis- CAS No. 5030-91-1

1H-Indole, 3,3'-ethylidenebis-

Cat. No. B1232878
CAS RN: 5030-91-1
M. Wt: 260.3 g/mol
InChI Key: WOJBBIJJRKFKOJ-UHFFFAOYSA-N
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Description

“1H-Indole, 3,3’-ethylidenebis-” is a compound that belongs to the indole family . It is also known as 3,3’- [Ethylidenebis (1H-indole-1,3-diyl)]bis [ (2S)-2-aminopropanoic] Acid or 1,1’-Ethylidenebistryptophan . It is used as a high-quality reference standard for pharmaceutical testing .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 3,3’-ethylidenebis-” is complex. The conformational space of this compound was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .

Scientific Research Applications

Anticancer Therapies

Vibrindole A has been identified as a compound with potential anticancer properties. It has been synthesized through eco-friendly methods and evaluated for its ability to bind to antineoplastic drug targets . The compound’s derivatives have shown promise in in silico structure-activity analysis against cancer drug targets, indicating their potential use in anticancer therapies .

Cytotoxicity Studies

Research has found that natural indoles like vibrindole A exhibit cytotoxicity toward certain tumor cells. For instance, studies on T24 tumor cells have shown that vibrindole A can be effective in inhibiting cell growth, which is crucial for developing new cancer treatments .

Marine Natural Products

Vibrindole A has been isolated from marine sources such as the bacterium Pseudovibrio denitrificans P81 found in marine sponges. This highlights the compound’s role as a marine natural product with potential bioactive properties .

Biological Activity Spectrum

The biological activity of vibrindole A extends to anti-neurodegenerative, anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. This broad spectrum of activity makes it a valuable compound for further research and application in various therapeutic areas .

Pharmaceutical Applications

Due to its medicinal properties, vibrindole A and its derivatives are being explored for use in pharmaceuticals. Some derivatives are used as sedatives in the treatment of AIDS, chronic fatigue, irritable bowel syndrome, and cancer. They are also being studied for potential use in treating Parkinson’s disease, obesity, and bacterial and oncolytic viruses .

Agrochemical Research

The impressive pharmaceutical properties of vibrindole A, coupled with its high demand in medicinal chemistry, make it a target for agrochemical research. Its potential to normalize abnormal cell growth associated with cervical dysplasia is particularly noteworthy .

Synthetic Organic Chemistry

Vibrindole A is a frequent target for synthetic organic chemists due to its complex structure and bioactive potential. The compound’s synthesis and functionalization are areas of intense research, aiming to unlock new applications and improve existing methodologies .

Environmental Impact

The production and use of vibrindole A in various applications necessitate an understanding of its environmental impact. Research into its biodegradability, toxicity, and long-term effects on ecosystems is essential to ensure sustainable use .

properties

IUPAC Name

3-[1-(1H-indol-3-yl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJBBIJJRKFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198311
Record name 1H-Indole, 3,3'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3,3'-ethylidenebis-

CAS RN

5030-91-1
Record name 1H-Indole, 3,3'-ethylidenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3,3'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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